

A Comparative Guide to ML179 and Other LRH-1 Inhibitors

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Compound of Interest

Compound Name: ML179

Cat. No.: B8019595

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **ML179** with other prominent Liver Receptor Homolog-1 (LRH-1) inhibitors documented in scientific literature. The data presented herein is intended to assist researchers in making informed decisions for their investigations into LRH-1-mediated signaling pathways and its role in various diseases.

Introduction to LRH-1

Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a constitutively active nuclear receptor that plays a crucial role in a wide array of physiological processes. These include embryonic development, cholesterol and bile acid homeostasis, steroidogenesis, and the regulation of metabolism.^{[1][2]} Dysregulation of LRH-1 activity has been implicated in the pathogenesis of several diseases, including metabolic disorders and various cancers such as breast, pancreatic, and colorectal cancer, making it an attractive therapeutic target.^{[1][3]}

Overview of LRH-1 Inhibitors

The development of small molecule inhibitors of LRH-1 has been a focus of research to modulate its activity for therapeutic purposes. These inhibitors are broadly classified based on their mechanism of action, which includes inverse agonists and antagonists. This guide focuses on a comparative analysis of **ML179** and other well-characterized LRH-1 inhibitors.

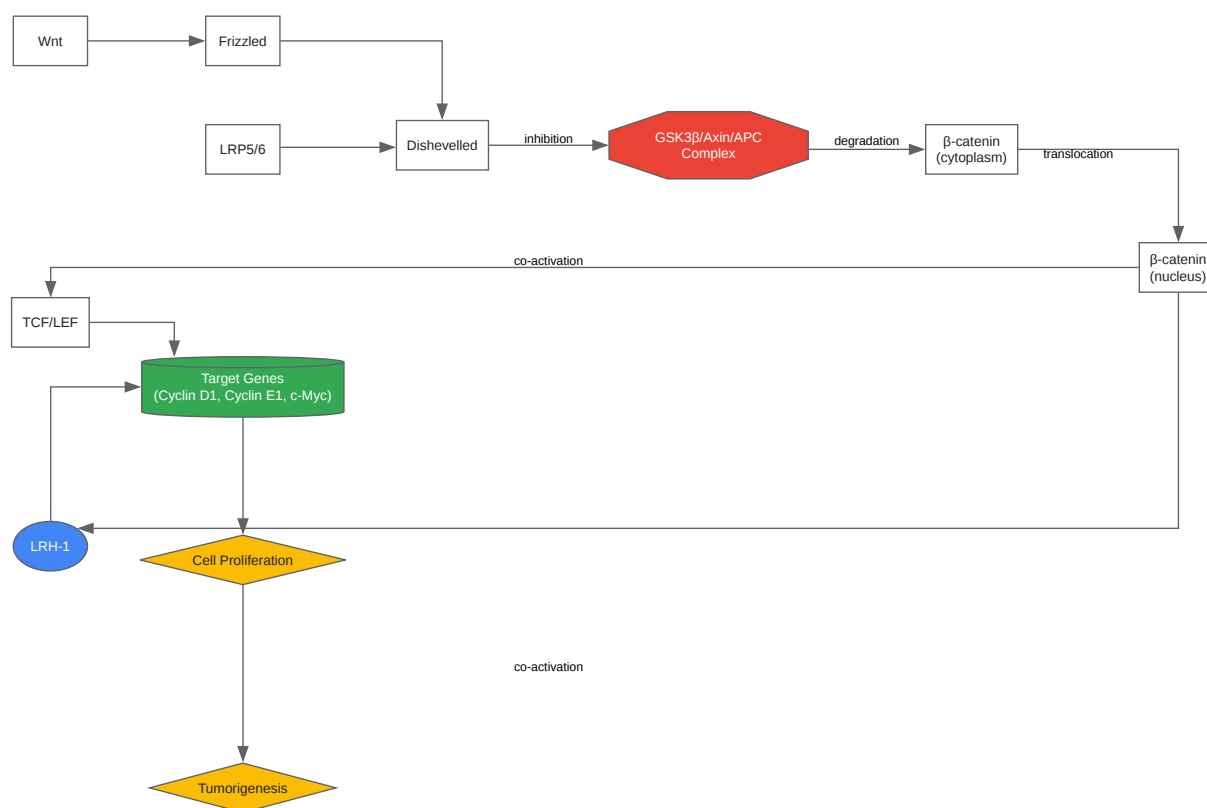
Quantitative Comparison of LRH-1 Inhibitors

The following table summarizes the key quantitative data for **ML179** and other selected LRH-1 inhibitors, providing a direct comparison of their potency and, where available, their selectivity.

Compound	Type	Target	IC50	EC50	Ki	Selectivity	Reference(s)
ML179	Inverse Agonist	LRH-1	320 nM	-	-	-	[4]
SR1848 (ML180)	Inverse Agonist	LRH-1	3.7 μ M	-	-	>10 μ M for SF-1	
Compound 3d2	Antagonist	LRH-1	6 μ M	-	1.8 μ M	Inactive against SF-1, ER α , AR, TR β	
p-heptyloxy phenol (8)	Inverse Agonist	SF-1	7.3 μ M	-	-	No activity against LRH-1	
Isoquinoline-based (9)	Inverse Agonist	SF-1	200 nM	-	-	-	
GSK8470 (5)	Agonist	LRH-1/SF-1	-	-	-	Dual agonist	
RJW100	Agonist	LRH-1/SF-1	-	pEC50 6.6 (LRH-1), 7.5 (SF-1)	-	Dual agonist	
RJW101	Agonist	LRH-1	-	-	-	Selective for LRH-1	
RJW102	Agonist	SF-1	-	-	-	Selective for SF-1	
RJW103	Agonist	SF-1	-	-	-	Selective for SF-1	

Signaling Pathways

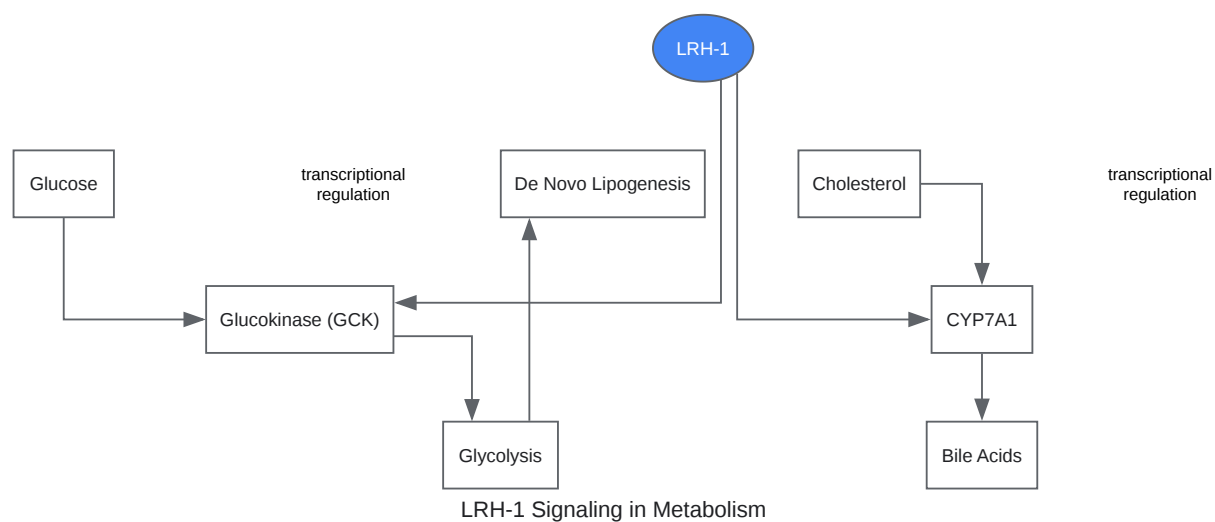
LRH-1 is involved in multiple signaling pathways that are critical in both normal physiology and disease states. Below are diagrams illustrating the role of LRH-1 in key cancer and metabolic signaling pathways.

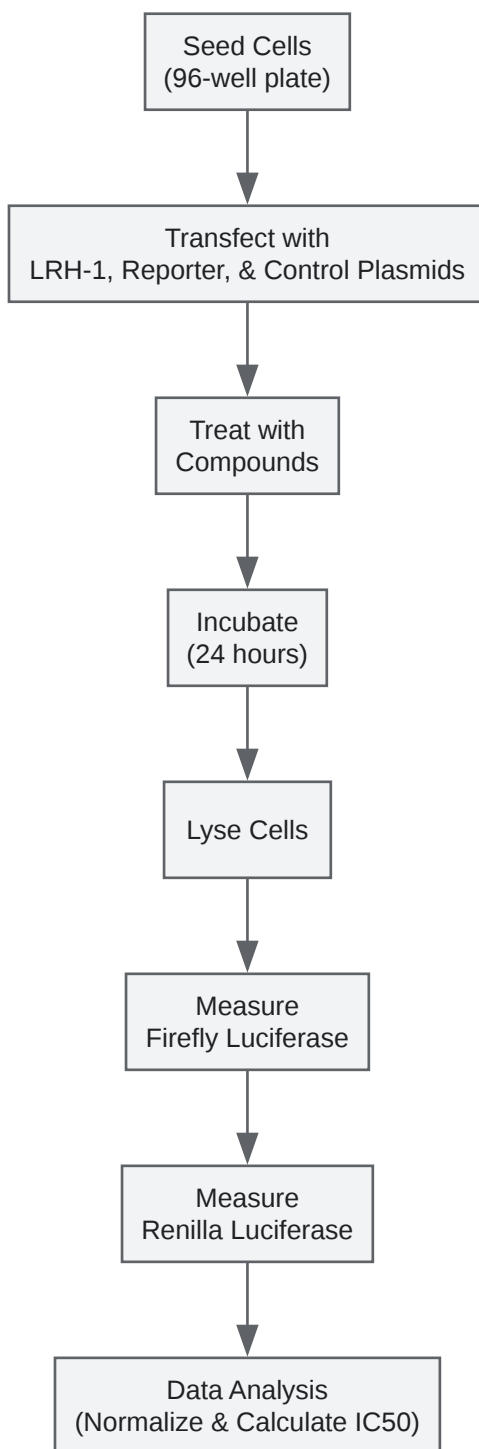


LRH-1 Signaling in Cancer

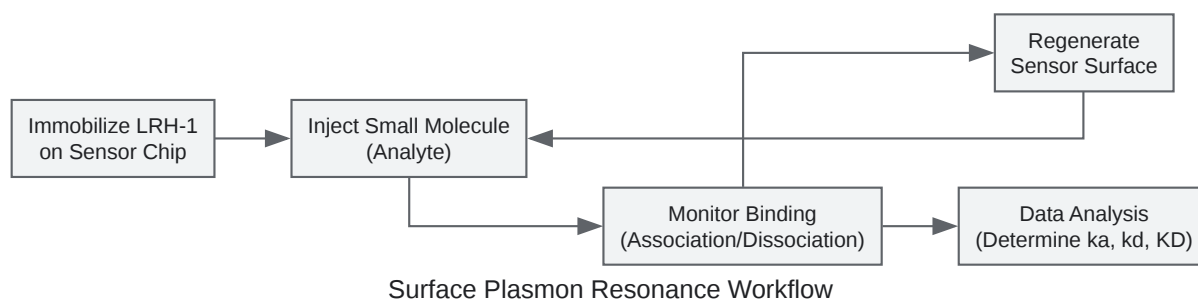
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LRH-1 crosstalk with the Wnt/β-catenin pathway in cancer.





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